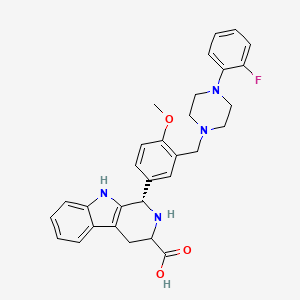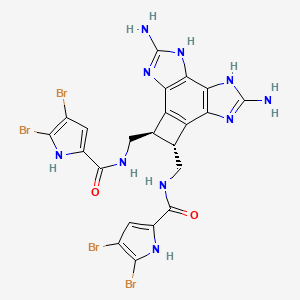
benzosceptrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzosceptrin C is a natural marine alkaloid compound isolated from the sponge Agelas dendromorpha. It is characterized by a unique benzocyclobutane framework and belongs to the pyrrole-2-aminoimidazole class of marine alkaloids. This compound has garnered significant attention due to its potential antitumor properties, particularly its ability to inhibit the programmed cell death ligand-1 (PD-L1) pathway, which plays a crucial role in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The natural abundance of benzosceptrin C is extremely low, which has necessitated the development of synthetic methods to produce this compound in sufficient quantities for research. The synthesis of this compound involves multiple steps, including the formation of the benzocyclobutane core and the introduction of the pyrrole-2-aminoimidazole moiety. Key steps in the synthesis include:
- Formation of the benzocyclobutane core through cyclization reactions.
- Introduction of the pyrrole-2-aminoimidazole moiety via condensation reactions.
- Final purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions
Benzosceptrin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the benzocyclobutane core or the pyrrole-2-aminoimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Benzosceptrin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in cell signaling and immune responses.
Medicine: Explored for its potential as an antitumor agent, particularly in cancer immunotherapy. .
Mechanism of Action
Benzosceptrin C exerts its effects by targeting the enzyme DHHC3, which is responsible for the palmitoylation of PD-L1. By inhibiting DHHC3, this compound prevents the palmitoylation of PD-L1, leading to its transfer from the membrane to the cytoplasm. This triggers lysosome-mediated degradation of PD-L1, thereby reducing its abundance on the cell surface. As a result, the interaction between PD-1 and PD-L1 is disrupted, leading to the activation of cytotoxic T cells and enhanced antitumor immunity .
Comparison with Similar Compounds
Benzosceptrin C is unique due to its benzocyclobutane framework and its specific mechanism of action involving DHHC3 and PD-L1. Similar compounds include:
Agelastatin A: Another marine alkaloid with antitumor properties but different structural features.
Sceptrin: A related compound with a different mechanism of action.
Manzacidin A: Another pyrrole-2-aminoimidazole alkaloid with distinct biological activities
This compound stands out due to its specific targeting of the PD-L1 pathway and its potential as an alternative to monoclonal antibody-based therapies .
Properties
Molecular Formula |
C22H18Br4N10O2 |
|---|---|
Molecular Weight |
774.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(3R,4R)-8,13-diamino-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-7,9,12,14-tetrazatetracyclo[9.3.0.02,5.06,10]tetradeca-1(11),2(5),6(10),7,13-pentaen-3-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H18Br4N10O2/c23-7-1-9(31-17(7)25)19(37)29-3-5-6(4-30-20(38)10-2-8(24)18(26)32-10)12-11(5)13-15(35-21(27)33-13)16-14(12)34-22(28)36-16/h1-2,5-6,31-32H,3-4H2,(H,29,37)(H,30,38)(H3,27,33,35)(H3,28,34,36)/t5-,6-/m1/s1 |
InChI Key |
ISLJSGNSELMNBP-PHDIDXHHSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H](C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C3=C2C4=C(C5=C3N=C(N5)N)NC(=N4)N)CNC(=O)C6=CC(=C(N6)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



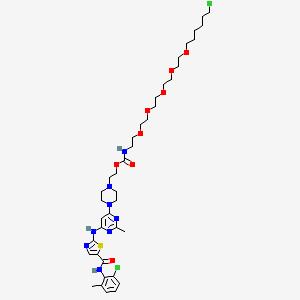
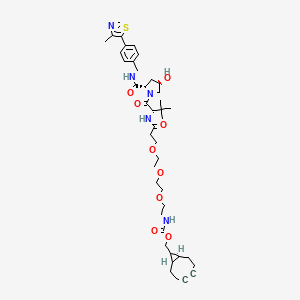
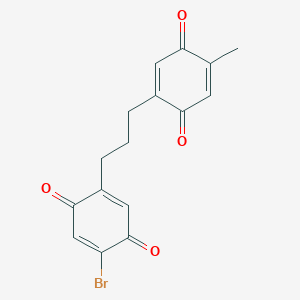

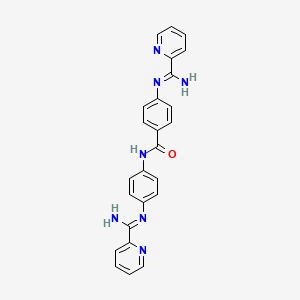

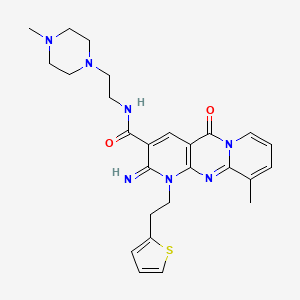
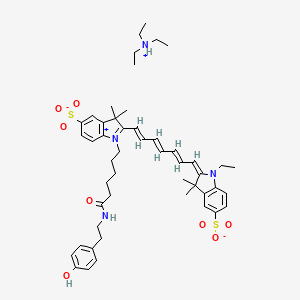
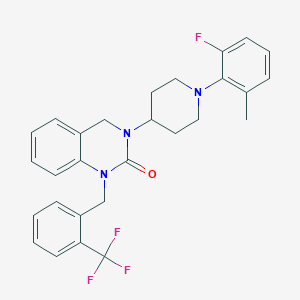
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
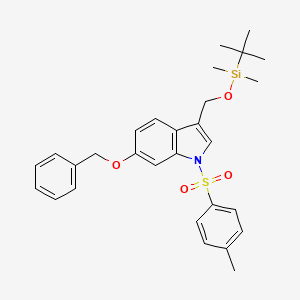
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
